![molecular formula C11H15NO4S B2782967 Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-09-5](/img/structure/B2782967.png)

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate

Descripción general

Descripción

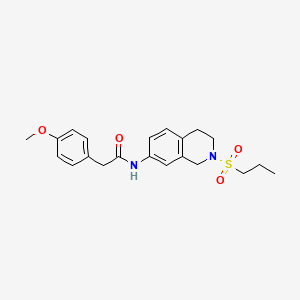

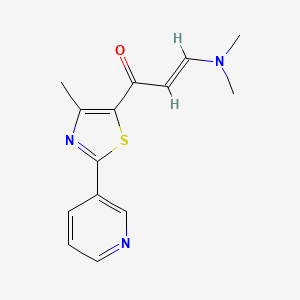

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C11H15NO4S . It is also known by its synonyms and has a molecular weight of 257.31 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate consists of an ethyl ester group attached to a benzenecarboxylate core, which is further substituted with a methyl(methylsulfonyl)amino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación

Antiviral Activity

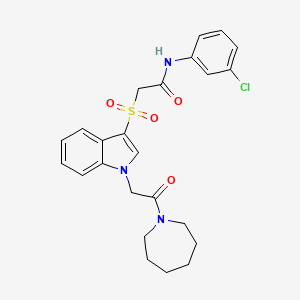

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate: derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be synthesized into compounds with potential antiviral applications.

Anti-inflammatory and Analgesic Activities

Compounds structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate have been investigated for their anti-inflammatory and analgesic activities . These activities are crucial in the development of new therapeutic agents for the treatment of chronic inflammation and pain management.

Anticancer Properties

Indole derivatives, which are structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , have been found to possess anticancer properties . This suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be a valuable scaffold for the development of new anticancer agents.

Antimicrobial Activity

The indole core, present in compounds similar to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , has been associated with antimicrobial activity . This indicates the potential for this compound to be used in the synthesis of new antimicrobial agents that could combat resistant strains of bacteria and other pathogens.

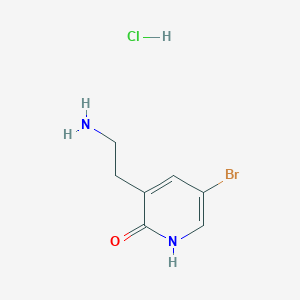

Antidiabetic Applications

Research on indole derivatives has also highlighted their potential in antidiabetic drug development . Given the structural similarities, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be utilized to synthesize new compounds that might aid in diabetes treatment.

Antimalarial Activity

Indole derivatives have shown promise in the treatment of malaria . As such, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could serve as a starting point for the creation of novel antimalarial medications.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[methyl(methylsulfonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYKGQPJNWRFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate | |

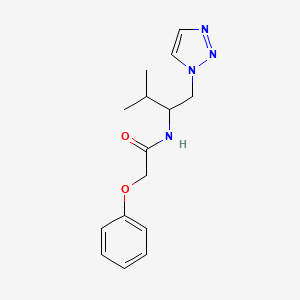

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)